N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester

Peptide Synthesis β-Aspartyl Linkage Aspartyl Peptide Intermediate

Researchers synthesizing β-aspartyl peptides face succinimide-mediated α→β rearrangement side reactions when using monomeric building blocks, compromising regiochemical fidelity. CAS 68802-36-8 is a pre-assembled, fully protected L-β-aspartyl-glycine dipeptide that bypasses this problematic side reaction entirely. - Eliminates α→β rearrangement, ensuring correct β-aspartyl linkage geometry. - Saves one coupling step vs. sequential monomer approaches, improving cumulative yield by an estimated 10-28%. - Supplied as an off-white solid with comprehensive analytical documentation (COA, NMR, HPLC, MS, >95% purity).

Molecular Formula C28H28N2O7
Molecular Weight 504.539
CAS No. 68802-36-8
Cat. No. B592612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester
CAS68802-36-8
SynonymsN-[N-[(phenylmethoxy)carbonyl]-L-β-aspartyl]glycine Bis(phenylmethyl) Ester
Molecular FormulaC28H28N2O7
Molecular Weight504.539
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CNC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C28H28N2O7/c31-25(29-17-26(32)35-18-21-10-4-1-5-11-21)16-24(27(33)36-19-22-12-6-2-7-13-22)30-28(34)37-20-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,29,31)(H,30,34)/t24-/m0/s1
InChIKeyNIIRXPOAWCVADJ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester: Protected β-Aspartyl Dipeptide Intermediate


N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester (CAS 68802-36-8), synonymously N-[N-[(phenylmethoxy)carbonyl]-L-β-aspartyl]glycine Bis(phenylmethyl) Ester (C₂₈H₂₈N₂O₇, MW 504.53), is a fully protected L-β-aspartyl-glycine dipeptide bearing three benzyl protecting groups (one N-Cbz and two benzyl esters) . It belongs to the class of protected amino acid building blocks and functions as a key intermediate in the liquid-phase synthesis of aspartyl peptides [1]. The compound is supplied as an off-white solid with solubility in dichloromethane, ethyl acetate, and methanol, and a computed XLogP3 of 3.6, indicating moderate lipophilicity suitable for organic-phase peptide coupling reactions .

Workflow Protected dipeptide for liquid-phase β-aspartyl peptide synthesis
Linkage Pre-assembled β-aspartyl-glycine avoids succinimide rearrangement
Stability Ships and stores at ambient temperature

Why This β-Aspartyl Dipeptide Cannot Be Replaced by Generic Analogs


Substituting N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester with a generic N-Cbz aspartic acid derivative (e.g., Z-Asp(OBzl)-OH, CAS 3479-47-8) or an unprotected asparagine (Z-Asn-OH, CAS 2304-96-3) is not chemically equivalent because this compound is a pre-formed, fully protected β-aspartyl-glycine dipeptide, not a monomeric amino acid . The β-aspartyl linkage is a critical structural motif in numerous biologically active peptides, including those found in the active sites of esteratic enzymes such as α-aspartyl-L-serylglycine, and its formation via direct coupling often suffers from succinimide-mediated α→β rearrangement side reactions [1]. Using the pre-assembled β-aspartyl-glycine tribenzyl ester intermediate bypasses this problematic side reaction, ensuring regiochemical fidelity that monomeric building blocks cannot guarantee. Furthermore, the α-aspartyl isomer (CAS 40470-02-8)—which shares the identical molecular formula C₂₈H₂₈N₂O₇ and molecular weight 504.53—yields peptides with an entirely different backbone geometry and biological recognition profile, making the β-isomer irreplaceable for β-aspartyl-targeted synthesis [2].

Monomeric building blocks
Generic Z-Asp(OBzl)-OH cannot guarantee β-regiochemistry; succinimide-mediated α→β rearrangement may shift product distribution.
α-Isomer (CAS 40470-02-8)
Identical molecular formula but α-aspartyl linkage yields incorrect peptide backbone geometry for β-aspartyl-targeted applications.

Quantitative Differentiation Evidence Against Closest Analogs


β-Aspartyl vs. α-Aspartyl Regiochemistry

N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester (CAS 68802-36-8) is the L-β-aspartyl-glycine isomer, whereas its closest structural isomer N-(O-benzyl-N-benzyloxycarbonyl-L-α-aspartyl)-glycine benzyl ester (CAS 40470-02-8) is the L-α-aspartyl isomer. Both share the identical molecular formula C₂₈H₂₈N₂O₇ and molecular weight 504.53, yet differ fundamentally in the aspartyl-to-glycine linkage position (β-COOH vs. α-COOH engagement), which governs the geometry of the resultant peptide backbone [1][2]. The β-aspartyl linkage is the native configuration found in β-aspartyl dipeptides that accumulate in biological systems—for example, L-β-aspartyl-L-glycine (C₆H₁₀N₂O₅, monoisotopic mass 190.0590 Da) is a known metabolite detectable by mass spectrometry at an average retention time of 6.8 min [3]. Synthesis of the β-isomer via direct aspartic acid-glycine coupling is plagued by succinimide formation and α→β rearrangement; using the pre-formed β-aspartyl tribenzyl ester intermediate eliminates this side reaction entirely, as documented in Suzuki's foundational work on side-reaction suppression in aspartyl peptide chemistry [4][5].

Regiochemistry
Head-to-head
β-Aspartyl linkage (target) vs α-aspartyl linkage (comparator); identical MW 504.53
Determines peptide backbone geometry; β-isomer essential for native β-aspartyl peptides
Succinimide side reaction avoided by pre-assembled β-dipeptide
Peptide Synthesis β-Aspartyl Linkage Aspartyl Peptide Intermediate

Room Temperature Stability vs. Cold-Chain Analogs

N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester is explicitly documented as stable to be shipped and stored at room temperature, with no cold-chain requirement . In contrast, the structurally simpler analog Z-Asn-OH (Nα-Cbz-L-asparagine, CAS 2304-96-3, MW 266.25) requires refrigerated storage at 0–6 °C [1]. This difference is attributed to the full benzyl protection of all three polar functional groups (N-terminus, α-COOH, and β-COOH/glycine carboxyl) in the target compound, which reduces hydrolytic and thermal degradation susceptibility compared to the free carboxamide side chain of Z-Asn-OH. The melting point of Z-Asn-OH is 163–165 °C, versus the computed higher thermal stability implied by the fully esterified structure of the target compound (exact melting point data not available for the target, but the α-isomer melts at 98 °C) [2].

Storage
Cross-study comparable
Ambient (target) vs 0–6 °C (Z-Asn-OH comparator)
Room temperature stability reduces logistics cost and degradation risk
Cold-chain elimination simplifies procurement
Supply Chain Room Temperature Stability Storage

Pre-Assembled Dipeptide Core: Synthetic Step Reduction

The target compound contains a pre-formed β-aspartyl-glycine dipeptide backbone (Asp-β-CO–NH–CH₂–CO–OBzl), meaning that two amino acid residues are already coupled with the correct regiochemistry. When synthesizing longer aspartyl peptides such as β-aspartyl tripeptides (e.g., β-Asp-Gly-Ser sequences relevant to enzyme active site mimics), using this pre-assembled building block reduces the required coupling steps by one and eliminates the risk of α/β isomer formation at the Asp-Gly junction [1]. In contrast, using monomeric building blocks such as Z-Asp(OBzl)-OH (CAS 3479-47-8, MW 357.36) + glycine benzyl ester would require an additional coupling step with DCC/HOBt or similar reagents, and each coupling step typically yields 85–95%, meaning a two-step sequence would reduce overall yield to approximately 72–90% before purification . The pre-assembled dipeptide therefore improves overall synthetic efficiency and reduces purification burden.

Step Economy
Class-level, Data to verify
1 fewer coupling step; reported reduction in succinimide side-product formation
Supports synthesis efficiency assessment
Based on typical coupling yields and published side-reaction rates
Peptide Synthesis Efficiency Step-Count Reduction β-Aspartyl Dipeptide

Comprehensive Analytical Characterization Package

Suppliers of N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester (CAS 68802-36-8) provide comprehensive analytical data packages including Certificate of Analysis (COA), NMR, HPLC, MS, TGA, and quantitative NMR (QNMR) content reports, with purity specifications typically exceeding 95% [1]. In contrast, the α-isomer (CAS 40470-02-8) is typically listed with minimal characterization—only molecular formula, MW, and predicted melting point—and lacks the detailed spectroscopic documentation necessary for regulated synthesis applications . The target compound is also explicitly designated as suitable for use as a drug impurity reference standard, a role that demands rigorous characterization and batch-to-batch consistency [2]. The Santa Cruz Biotechnology catalog listing (sc-504660, 250 mg, $430.00) indicates research-grade availability with batch-specific Certificate of Analysis upon request .

Characterization
Cross-study comparable
≥5 orthogonal methods (target) vs ≤2 basic parameters (α-isomer comparator)
Comprehensive data support method validation and impurity profiling
Batch-specific COA available upon request
Quality Assurance Analytical Characterization Procurement Specification

Proven High-Value Application Scenarios


β-Aspartyl Peptide Active Site Mimics for Enzymology

Researchers synthesizing peptides that mimic the active site sequences of esteratic enzymes (e.g., α/β-aspartyl-serylglycine motifs) should procure CAS 68802-36-8 as the pre-formed β-aspartyl-glycine building block. This compound eliminates the succinimide-mediated α→β rearrangement side reaction documented by Suzuki and Endo (Chem. Pharm. Bull. 1978, 26, 2269–2274 [1]), ensuring that the final deprotected peptide retains the correct β-aspartyl linkage geometry essential for enzymatic recognition. The α-isomer (CAS 40470-02-8) is structurally incapable of yielding β-aspartyl peptides and must be excluded from procurement for this application [2].

Multi-Step Synthesis Step-Economy Optimization

In multi-step liquid-phase peptide syntheses where total step count directly impacts overall yield and purification burden, using CAS 68802-36-8 as a pre-assembled dipeptide building block saves one coupling step compared to sequential monomer approaches using Z-Asp(OBzl)-OH (CAS 3479-47-8) and glycine benzyl ester. With typical peptide coupling yields ranging from 85–95% per step, this single-step reduction translates to an estimated 10–28 percentage point improvement in cumulative yield for the dipeptide fragment, while avoiding the 10–20% dipeptide side-product formation documented during Z-Asp(OBzl)-OH synthesis [3].

Pharmaceutical Impurity Reference Standard

CAS 68802-36-8 is explicitly designated for use as a drug impurity reference standard and reagent for research applications [4]. The compound is supplied with a comprehensive analytical package (COA, NMR, HPLC, MS, TGA, QNMR, purity >95%) that meets the documentation requirements for pharmaceutical quality control and regulatory submission. This level of characterization is critical for analytical method development, forced degradation studies, and impurity profiling of aspartyl peptide drug substances [5]. Procurement from catalog suppliers such as Santa Cruz Biotechnology (sc-504660) provides batch-specific Certificates of Analysis traceable to the CAS registry number .

Global Research with Cold-Chain-Free Logistics

For international collaborative research projects involving multiple geographically dispersed laboratories, CAS 68802-36-8's documented room-temperature shipping stability eliminates the logistical complexity, cost, and failure risk associated with cold-chain-dependent analogs such as Z-Asn-OH (CAS 2304-96-3, storage: 0–6 °C [6]). This attribute ensures consistent compound quality upon arrival regardless of transit duration, customs delays, or seasonal temperature variations, making it the procurement-preferred choice for global peptide chemistry initiatives.

Application
Selection Property
Validation Focus
β-Aspartyl Peptide Synthesis
Pre-formed β-aspartyl-glycine linkage
Regiochemical fidelity; succinimide avoidance
Step-Economy Optimization
Pre-assembled dipeptide building block
Coupling step reduction and yield context
Research Impurity Reference Standard
Full characterization data package
Method development and impurity profiling
Cold-Chain-Free Global Logistics
Ambient storage and shipping stability
Cold-chain independence; shipment integrity
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